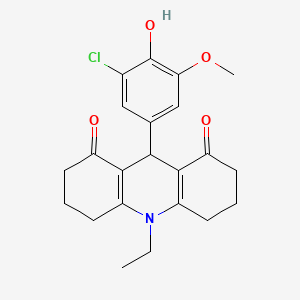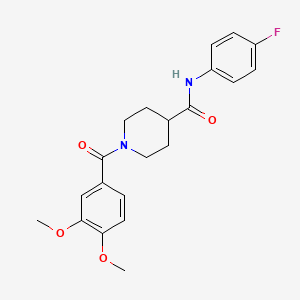![molecular formula C24H25N3O5 B11604190 2-{(4E)-4-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11604190.png)
2-{(4E)-4-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4E)-4-{[3-ETHOXY-4-HYDROXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-4-{[3-ETHOXY-4-HYDROXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the imidazolidinone ring, followed by the introduction of the phenyl group and other functional groups through various chemical reactions such as alkylation, acylation, and condensation reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(4E)-4-{[3-ETHOXY-4-HYDROXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The imidazolidinone ring can be reduced to form amines.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the imidazolidinone ring may produce an amine.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a component in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 2-[(4E)-4-{[3-ETHOXY-4-HYDROXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s functional groups and overall structure play a crucial role in determining its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(4E)-4-{[3-ETHOXY-4-HYDROXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE include other imidazolidinone derivatives and phenyl-substituted compounds. Examples include:
- 2-[(4E)-4-{[3-HYDROXY-4-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE
- 2-[(4E)-4-{[3-ETHOXY-4-HYDROXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(4-ETHYLPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[(4E)-4-{[3-ETHOXY-4-HYDROXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C24H25N3O5 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[(4E)-4-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H25N3O5/c1-4-6-17-11-16(13-20(22(17)29)32-5-2)12-19-23(30)27(24(31)26-19)14-21(28)25-18-9-7-15(3)8-10-18/h4,7-13,29H,1,5-6,14H2,2-3H3,(H,25,28)(H,26,31)/b19-12+ |
InChI Key |
OIEUQZMJKRCCOB-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)C |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7Z)-3-(3,4-dimethoxyphenyl)-7-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11604109.png)
![{(3Z)-2-oxo-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11604120.png)

![2,2-dichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B11604144.png)
![4-({[(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11604147.png)
![5-bromo-3'-(3,5-dimethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11604153.png)
![(4E)-4-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11604164.png)
![N-ethyl-6-imino-13-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604174.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11604198.png)
![3-[1-(2,3-dimethylphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic Acid](/img/structure/B11604201.png)
![2,2,2-Trifluoro-1-[1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl]ethanone](/img/structure/B11604205.png)
![ethyl 3-bromo-2-methyl-4-[(4-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11604209.png)
![(5Z)-2-(4-bromophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11604214.png)

